1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione
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Overview
Description
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is a chemical compound with the molecular formula C12H10Cl2O2 and a molecular weight of 257.11 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to a propane-1,3-dione backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione typically involves the reaction of cyclopropyl ketone with 2,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-1-cyclopropylmethane
- 1-(2,4-Dichlorophenyl)-1-cyclopropylmethanol
- 1-(2,4-Dichlorophenyl)-1-cyclopropylmethanone
Uniqueness
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is unique due to the presence of both cyclopropyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
1-cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c13-8-3-4-9(10(14)5-8)12(16)6-11(15)7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVBHTKXAQJJJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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